molecular formula C14H14N2O4S B5631345 N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5631345
M. Wt: 306.34 g/mol
InChI Key: UHLFOPQZCHVMLR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₁₄H₁₄N₂O₄S and a molecular weight of 306.33 g/mol . It is supplied as a high-purity solid for research applications. Single-crystal X-ray diffraction studies reveal that this molecule is twisted at the sulfonamide S-N bond, with the dihedral angle between the planes of the sulfonyl benzene ring and the anilino benzene ring being approximately 53.67° to 56.99° . In its solid-state crystal structure, the molecules form inversion dimers through characteristic pairs of N–H···O(S) hydrogen bonds . The compound also displays an intramolecular hydrogen bond, generating an S(7) motif . This well-defined structure makes it a compound of interest in materials science and crystallography research, particularly for studies on the effects of substituents on the conformations of N-arylsulfonamides . The product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before use and adhere to all local safety and disposal regulations.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-7-8-12(9-11(10)2)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLFOPQZCHVMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors or batch reactors can be employed, and the reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

Major Products:

    Reduction: N-(3,4-dimethylphenyl)-2-aminobenzenesulfonamide.

    Substitution: Products depend on the nucleophile used.

    Oxidation: 3,4-dicarboxyphenyl-2-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: Sulfonamides, in general, have antibacterial properties, and derivatives of this compound may be explored for their potential as antibacterial agents. They can inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide, particularly if used as an antibacterial agent, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs differ in substituent positions on the anilino ring (ortho, meta, para) and nitro group orientation on the sulfonyl ring. These variations significantly influence molecular conformation, hydrogen bonding, and crystal packing.

Table 1: Structural Parameters of Selected Sulfonamides
Compound Name Nitro Position Substituents (Anilino) Torsional Angle (S–N) Dihedral Angle (Sulfonyl–Anilino) Hydrogen Bonding Pattern Reference
N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide 2-nitro 3,4-dimethyl 49.34° Not reported N–H···O (inversion dimers)
N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide 2-nitro 3,5-dimethyl 44.24°, -49.34°* 53.67°, 56.99°* N–H···O (dimers)
N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide 2-nitro 2,5-dimethyl 71.41° 51.07° N–H···O (inversion dimers)
N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide 2-nitro 3,5-dichloro 49.34° Not reported Syn conformation of N–H
N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide 2-nitro 3,4-dimethoxy Not reported Not reported Likely similar N–H···O

*Two independent molecules in the asymmetric unit.

Key Observations:
  • Torsional Angles : The S–N bond torsional angle varies with substituent positions. For example, N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide exhibits a higher torsional angle (71.41°) compared to N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide (44.24° and -49.34°), indicating greater steric hindrance from ortho-methyl groups .
  • Dihedral Angles: The dihedral angle between the sulfonyl and anilino rings ranges from 51.07° to 56.99°, influenced by substituent bulk. Ortho substituents (e.g., 2,5-dimethyl) reduce planarity, affecting π-π stacking and crystal density .
  • Hydrogen Bonding : All analogs form N–H···O hydrogen bonds, creating inversion dimers or chains. For instance, N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide forms dimers via N1–H1N···O2 interactions, stabilizing the crystal lattice .

Substituent Effects on Properties

Electronic and Steric Influences:
  • Methyl vs.
  • Chlorine Substitution : N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide shows a torsional angle similar to methyl-substituted analogs but with increased polarity due to Cl’s electronegativity, impacting solubility .

Functional Implications

  • Substituent positions may influence target binding .
  • Material Science : Twisted conformations (e.g., 71.41° torsional angle) could affect thermal stability or solubility, relevant for pharmaceutical formulation .

Q & A

Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 3,4-dimethylaniline. Reaction optimization involves:

  • Stoichiometric ratios : A 1:1 molar ratio of sulfonyl chloride to aniline ensures minimal side products .
  • Temperature control : Refluxing the mixture for 15–30 minutes enhances reactivity, followed by quenching in ice-cold water to precipitate the product .
  • Purification : Recrystallization from ethanol yields high-purity crystals, validated by melting point consistency and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, revealing torsional angles (e.g., S–N bond twist: ~71.4°) and dihedral angles between aromatic rings (~51.1°) .
  • Hydrogen bonding analysis : Intermolecular N–H···O interactions form inversion dimers, critical for understanding packing behavior .

Q. How does the substituent pattern on the aniline ring influence the compound’s structural properties?

The 3,4-dimethyl groups on the aniline ring introduce steric effects, leading to:

  • Twisted conformations : Reduced planarity between the sulfonyl and anilino rings compared to analogs (e.g., 3,5-dimethyl derivatives show dihedral angles ~56–58°) .
  • Hydrogen-bonding variability : Syn/anti arrangements of N–H bonds relative to substituents affect supramolecular assembly .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for structurally similar sulfonamides be resolved?

Contradictions in dihedral angles (e.g., 51.1° vs. 56–58° in analogs ) arise from substituent positioning and crystal packing. Resolution strategies include:

  • Computational modeling : Density Functional Theory (DFT) calculations compare experimental and theoretical geometries .
  • High-resolution datasets : Collecting data at low temperatures (<100 K) reduces thermal motion artifacts .
  • Software cross-validation : Using SHELXL for refinement and ORTEP-3 for graphical validation ensures consistency .

Q. What experimental and computational methods are used to analyze the compound’s stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds (e.g., melting points correlate with purity ).
  • Solubility studies : Testing in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) informs formulation strategies .
  • Molecular dynamics (MD) simulations : Predicts conformational stability in biological environments (e.g., aqueous vs. lipid membranes) .

Q. How can structural data inform the design of derivatives with enhanced biological activity?

  • Pharmacophore mapping : The nitro group’s electron-withdrawing nature and sulfonamide’s hydrogen-bonding capacity are key interaction sites .
  • Structure-activity relationship (SAR) studies : Modifying methyl group positions (e.g., 2,5- vs. 3,4-dimethyl) alters steric hindrance and target binding .
  • Crystallographic databases : Cross-referencing with analogs (e.g., N-(4-amino-3,5-dichlorophenyl) derivatives ) identifies conserved motifs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide
Reactant of Route 2
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N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

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